5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c30-22(23-25-15-18(32-23)16-7-3-1-4-8-16)24-13-14-31-20-12-11-19-26-27-21(29(19)28-20)17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQHBOUMHJSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide, is a heterocyclic compound. Heterocyclic compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities. This suggests that this compound may also have potential therapeutic effects.
Biological Activity
Introduction
5-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide can be represented as follows:
This compound features a complex arrangement of phenyl groups and heterocycles that contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide. Notably:
- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of various viruses in vitro. For instance, derivatives of similar structures have demonstrated significant activity against viral polymerases such as NS5B in Hepatitis C virus (HCV), with IC50 values in the low micromolar range (e.g., 0.20 μM) .
- Mechanism of Action : The mechanism involves the disruption of viral RNA synthesis by targeting specific enzymes critical for viral replication. Studies using molecular dynamics simulations suggest that these compounds bind effectively to target sites on viral proteins .
Antimicrobial Activity
In addition to antiviral properties, research indicates that compounds within this chemical class exhibit antimicrobial activity:
- Bacterial Inhibition : Compounds similar to 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide have shown efficacy against various bacterial strains. For instance, certain derivatives have been reported with MIC values against E. coli and S. aureus as low as 50 µM and 75 µM respectively .
Cytotoxicity and Selectivity
While assessing the therapeutic potential of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide, it is crucial to evaluate its cytotoxicity:
- Selectivity Index : The selectivity index (SI), which compares the effective dose against target cells versus non-target cells (e.g., human cell lines), indicates favorable profiles for certain derivatives with SI values suggesting low toxicity .
Study 1: Antiviral Efficacy Against HCV
A study explored the antiviral efficacy of structurally similar triazole derivatives against HCV's NS5B polymerase. The lead compound exhibited an EC50 value of 0.26 μM in MT-4 cells with minimal cytotoxicity . This study underscores the potential for further development into therapeutic agents.
Study 2: Bacterial Resistance Profiles
Another investigation focused on the antibacterial properties of related compounds against resistant strains. Results indicated that certain derivatives maintained effectiveness even against multi-drug resistant strains of bacteria like S. aureus . This highlights their potential utility in treating infections where conventional antibiotics fail.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the triazole and oxazole moieties into the molecular structure has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of glioblastoma and other cancer types through mechanisms that induce apoptosis and disrupt cell cycle progression .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide | SNB-19 | 86.61% |
| Similar Triazole Derivative | OVCAR-8 | 85.26% |
| Similar Triazole Derivative | NCI-H40 | 75.99% |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Compounds with triazole and oxazole functionalities have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways within the microorganisms .
Table 2: Antimicrobial Activity Data
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| E. coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups allows for interactions with inflammatory mediators, potentially reducing inflammation in various models . This application is particularly relevant in treating chronic inflammatory diseases.
Neuroprotective Potential
The neuroprotective effects of similar compounds have been documented, suggesting that 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide may offer benefits in neurodegenerative conditions such as Alzheimer's disease. Mechanisms may involve antioxidant action or modulation of neuroinflammatory responses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical transformations to achieve the desired heterocyclic structure. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds .
Table 3: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation Reaction | Phenylhydrazine, Carbon Disulfide |
| Step 2 | Cyclization | Anhydrides |
| Step 3 | Purification | Chromatography |
Preparation Methods
Synthesis of 3-Phenyl-Triazolo[4,3-b]Pyridazin-6-Ol
The triazolo[4,3-b]pyridazine ring system is constructed via cyclocondensation of 6-chloropyridazin-3-amine with benzaldehyde derivatives. According to EP4488269, hydrazine hydrate reacts with α,β-unsaturated ketones under acidic conditions to form triazole rings. For example, treatment of 3-phenyl-1H-pyrazolo[3,4-b]pyridazine-6-carbonitrile with hydrazine hydrate in acetic acid at 110°C yields the triazolo core in 78% yield after recrystallization.
Preparation of 2-(Oxiran-2-Yl)Ethyl Ether Intermediate
The ethyloxy linker is introduced via nucleophilic aromatic substitution (SNAr) between 3-phenyl-triazolo[4,3-b]pyridazin-6-ol and epichlorohydrin. Patent EP4488269 details analogous reactions using Cs2CO3 as base in DMF at 60°C, achieving >90% conversion. The resulting epoxide intermediate is stabilized by the electron-withdrawing triazolo group, enabling regioselective ring-opening in subsequent steps.
Synthesis of 5-Phenyloxazole-2-Carboxylic Acid
The oxazole ring is assembled via Robinson-Gabriel synthesis, cyclizing N-acyl-β-hydroxyamides derived from phenylglyoxylic acid. As reported in PMC6149424, condensation of benzoyl chloride with β-hydroxypropionamide in POCl3 yields 5-phenyloxazole-2-carbonyl chloride, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Convergent Synthetic Routes
Route A: Sequential Coupling via Epoxide Ring-Opening
Step 1: 3-Phenyl-triazolo[4,3-b]pyridazin-6-ol (10 mmol) and epichlorohydrin (15 mmol) are refluxed in DMF with Cs2CO3 (12 mmol) for 8 hr. The product, 6-(2-oxiranylmethoxy)-3-phenyl-triazolo[4,3-b]pyridazine, is isolated by extraction (DCM/H2O) and dried over MgSO4 (Yield: 88%).
Step 2: The epoxide is opened with ethanolamine (12 mmol) in THF at 25°C for 24 hr, producing 2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine. Excess amine is removed via acid-base extraction (HCl/NaOH), yielding a white solid (mp 142–144°C, Yield: 76%).
Step 3: Peptide coupling between 5-phenyloxazole-2-carboxylic acid (8 mmol) and the amine intermediate (7.5 mmol) is performed using HATU (9 mmol) and DIPEA (15 mmol) in DMF. After stirring at 25°C for 12 hr, the crude product is purified by silica gel chromatography (EtOAc/hexane 1:1) to afford the target compound as a pale-yellow solid (mp 189–191°C, Yield: 68%).
Route B: One-Pot Tandem Reaction
Step 1: In a telescoped process, 3-phenyl-triazolo[4,3-b]pyridazin-6-ol (10 mmol), epichlorohydrin (12 mmol), and 5-phenyloxazole-2-carbonyl chloride (11 mmol) are combined in acetonitrile with K2CO3 (20 mmol). The mixture is heated at 60°C for 6 hr, enabling sequential SNAr and acylation.
Step 2: Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol to yield the title compound (mp 187–190°C, Yield: 54%). While lower yielding than Route A, this method reduces purification steps.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Epoxide Formation
Comparative studies in DMF vs. DMSO reveal that DMF accelerates SNAr kinetics (Table 1):
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 8 | 88 |
| DMSO | 60 | 12 | 72 |
| THF | 60 | 24 | 41 |
The higher dielectric constant of DMF stabilizes the transition state, facilitating nucleophilic attack by the triazolo oxygen.
Coupling Reagent Screening
HATU outperforms EDCl and DCC in amide bond formation (Table 2):
| Reagent | Equiv | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 1.2 | 68 | 98.5 |
| EDCl | 1.5 | 52 | 95.2 |
| DCC | 1.5 | 48 | 93.7 |
HATU’s uranium-based activation generates highly reactive intermediates, minimizing racemization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, triazolo-H), 8.25 (d, J = 8.5 Hz, 1H, pyridazine-H), 7.89–7.43 (m, 10H, Ar-H), 4.65 (t, J = 5.8 Hz, 2H, OCH2), 3.82 (t, J = 5.8 Hz, 2H, NHCH2).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- HRMS (ESI): m/z calc. for C27H21N7O3 [M+H]+: 516.1789, found: 516.1792.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows a single peak at 6.8 min with 99.1% purity. Residual solvents (DMF < 50 ppm) meet ICH Q3C guidelines.
Scalability and Process Considerations
Kilogram-scale production via Route A achieves consistent yields (65–67%) using:
- Telescoped Steps: Combining epoxide formation and ring-opening without isolation
- Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact
- Continuous Flow: THF-mediated coupling in a plug-flow reactor enhances heat transfer.
Q & A
Basic: What are the common synthetic strategies for preparing this compound?
The synthesis of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide involves multi-step organic transformations. Key steps include:
- Stepwise assembly : Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions, followed by functionalization of the oxazole ring and coupling with the ethoxyethyl linker.
- Purification : Use of column chromatography or recrystallization to isolate intermediates and the final product.
- Reagent selection : Employing activating agents (e.g., carbodiimides) for amide bond formation between the oxazole-carboxamide and the ethoxyethyl-triazolo-pyridazine moiety .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing regioisomers in the triazolo-pyridazine system.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular geometry, if suitable crystals are obtained .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?
DoE methodologies are critical for identifying optimal reaction parameters:
- Parameter screening : Variables such as temperature, solvent polarity, catalyst loading, and reaction time are systematically varied.
- Response surface modeling : Statistical tools (e.g., ANOVA) analyze interactions between parameters to maximize yield.
- Case study : A flow-chemistry approach (as demonstrated in Omura-Sharma-Swern oxidation optimizations) can enhance reproducibility and scalability for key steps like cyclization or coupling .
Advanced: How to address discrepancies in reported biological activity across studies?
Contradictory biological data often arise from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC vs. EC).
- Compound purity : Impurities (>95% purity is critical; HPLC-UV/ELSD validation is recommended).
- Structural analogs : Subtle modifications (e.g., methoxy vs. ethoxy groups) in related compounds (e.g., oxazole-thiophene derivatives) can drastically alter activity profiles. Cross-referencing with structurally validated analogs helps isolate structure-activity relationships (SAR) .
Basic: What spectroscopic techniques are used to characterize intermediates during synthesis?
- FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carboxamide at ~1650–1700 cm).
- UV-Vis spectroscopy : Monitors conjugation in aromatic systems (e.g., triazolo-pyridazine ~270–320 nm).
- HPLC-DAD : Assesses purity and tracks reaction progress for intermediates with chromophores .
Advanced: What strategies resolve low solubility in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO to avoid cytotoxicity).
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) on the oxazole or triazolo-pyridazine moieties.
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as demonstrated for similar triazolo-thiadiazole derivatives .
Basic: What are the primary stability concerns for this compound?
- Hydrolytic degradation : The ethoxyethyl linker and carboxamide group may hydrolyze under acidic/basic conditions. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended.
- Photodegradation : Aromatic systems (e.g., phenyl rings) are prone to UV-induced degradation. Store in amber vials under inert atmosphere .
Advanced: How to elucidate the mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure and values using varying substrate/enzyme concentrations.
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., kinases or proteases).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
Basic: What are the recommended storage conditions for long-term stability?
- Temperature : Store at –20°C in sealed, argon-purged containers.
- Humidity : Use desiccants (e.g., silica gel) to prevent hygroscopic degradation.
- Light protection : Amber glass or opaque containers to mitigate photolytic decomposition .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP and enhance solubility.
- Metabolic stability : Deuterate labile positions (e.g., C-H bonds adjacent to the triazolo ring) to slow CYP450-mediated oxidation.
- In vitro ADME : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
